molecular formula C22H32O5 B1434091 20-Hydroxy methylprednisolone, (20S)- CAS No. 387-66-6

20-Hydroxy methylprednisolone, (20S)-

Cat. No.: B1434091
CAS No.: 387-66-6
M. Wt: 376.5 g/mol
InChI Key: GXALFBTWPDTDIR-CJXIPBSFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 20-Hydroxy methylprednisolone, (20S)-, typically involves multiple steps starting from pregnenolone acetate. The process includes epoxidation, oxidation, reduction, and dehydrogenation reactions. For instance, the oxidation step can be carried out using chromium trioxide (CrO3), followed by epoxide opening and bromine removal at the 16 position to yield 17-hydroxy-11-keto progesterone. The 3 and 20-keto groups are then protected as ethylene ketal groups .

Industrial Production Methods

Industrial production of methylprednisolone and its derivatives, including 20-Hydroxy methylprednisolone, (20S)-, often starts from diosgenin, a steroid sapogenin. The process involves microbial transformation and chemical synthesis, combining biotechnological and chemical methods to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

20-Hydroxy methylprednisolone, (20S)-, undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include chromium trioxide for oxidation, sodium borohydride for reduction, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various hydroxylated and ketone derivatives of the parent compound, which can be further modified for specific applications .

Scientific Research Applications

20-Hydroxy methylprednisolone, (20S)-, has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 20-Hydroxy methylprednisolone, (20S)-, involves binding to glucocorticoid receptors, which then translocate to the nucleus and modulate gene expression. This leads to decreased vasodilation, reduced capillary permeability, and suppression of leukocyte migration to sites of inflammation. These effects collectively contribute to its anti-inflammatory and immunosuppressive properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

20-Hydroxy methylprednisolone, (20S)-, is unique due to its specific hydroxylation pattern, which can influence its binding affinity to glucocorticoid receptors and its metabolic stability. This makes it a valuable compound for targeted therapeutic applications .

Properties

IUPAC Name

(6S,8S,9S,10R,11S,13S,14S,17R)-17-[(1S)-1,2-dihydroxyethyl]-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,17-19,23,25-27H,5,7-8,10-11H2,1-3H3/t12-,14-,15-,17-,18-,19+,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXALFBTWPDTDIR-CJXIPBSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)([C@H](CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

387-66-6
Record name 20-Hydroxy methylprednisolone, (20S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000387666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20-HYDROXY METHYLPREDNISOLONE, (20S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0VHF4KL3N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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